molecular formula C6H13NO.ClH B1148728 trans-3-Amino-cyclohexanol hydrochloride CAS No. 124555-43-7

trans-3-Amino-cyclohexanol hydrochloride

Cat. No.: B1148728
CAS No.: 124555-43-7
M. Wt: 151.636
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Description

trans-3-Amino-cyclohexanol hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.64 g/mol . It is a white to off-white crystalline solid that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-3-Amino-cyclohexanol hydrochloride typically involves the hydrogenation of 3-nitrocyclohexanol followed by acidification with hydrochloric acid . The reaction conditions include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated pressures and temperatures.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation and acidification steps, with additional purification stages to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: trans-3-Amino-cyclohexanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Biological Activity

trans-3-Amino-cyclohexanol hydrochloride (CAS Number: 124555-43-7) is a cyclic amino alcohol that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound, with the molecular formula C6H13NO·HCl, exhibits a variety of interactions at the cellular level, making it a subject of interest for drug development and therapeutic applications.

This compound is synthesized through the hydrogenation of 3-nitrocyclohexanol followed by acidification with hydrochloric acid. This method allows for the efficient production of the compound, which can then be utilized in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with cellular components, particularly in the respiratory system. It enhances mucociliary clearance by stimulating mucus production and surfactant synthesis in type II pneumocytes. This mechanism is crucial for maintaining respiratory health and could be beneficial in treating conditions characterized by mucus overproduction or impaired clearance.

1. Respiratory Effects

Research indicates that this compound acts as a secretolytic agent, promoting the clearance of mucus from the respiratory tract. This property is particularly relevant in conditions such as chronic obstructive pulmonary disease (COPD) and asthma, where mucus accumulation can obstruct airflow and exacerbate symptoms.

2. Enzyme Interaction

The compound has been studied for its effects on various enzymes. For instance, it may influence carbonic anhydrase activity, which plays a vital role in regulating acid-base balance and facilitating gas exchange in tissues . The interaction with enzymes can lead to significant physiological effects, including modulation of metabolic pathways.

3. Potential Pharmacological Applications

This compound serves as an intermediate in the synthesis of drugs targeting respiratory conditions. Its structural similarity to other bioactive compounds suggests potential applications in developing new therapeutic agents for cardiovascular diseases and other conditions where amino alcohols are beneficial .

Case Studies and Research Findings

StudyFindingsRelevance
Study on Mucociliary Clearance Demonstrated enhanced mucus production and clearance in animal models treated with this compound.Supports use in respiratory therapies.
Enzyme Activity Assay Investigated effects on carbonic anhydrase; showed significant modulation of enzyme activity.Indicates potential for metabolic regulation.
Pharmacological Development Explored synthesis pathways for new drugs using this compound as a precursor.Highlights versatility in drug development .

Comparative Analysis with Related Compounds

This compound can be compared to other aminocyclohexanols regarding their biological activities:

CompoundBiological ActivityApplications
trans-4-Aminocyclohexanol Similar secretolytic effects; used in cardiovascular drugs.Respiratory therapies and cardiovascular treatments .
cis-4-Aminocyclohexanol Different enzyme interaction profile; less effective as a secretolytic agent.Limited to specific therapeutic applications .
cis/trans-2-Aminocyclohexanol Variable effects based on stereochemistry; used in analgesics.Pain management therapies .

Properties

IUPAC Name

(1S,3S)-3-aminocyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-5-2-1-3-6(8)4-5;/h5-6,8H,1-4,7H2;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGXTVICXVECGR-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733742
Record name (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124555-43-7
Record name (1S,3S)-3-Aminocyclohexan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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